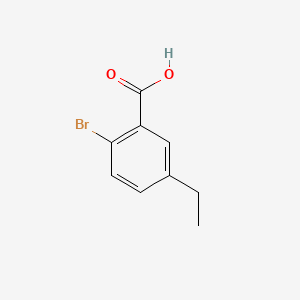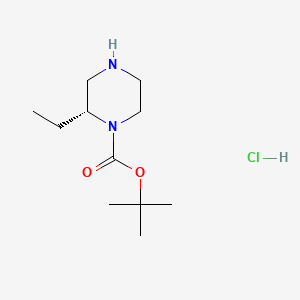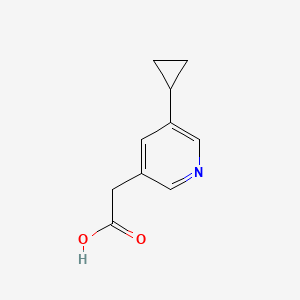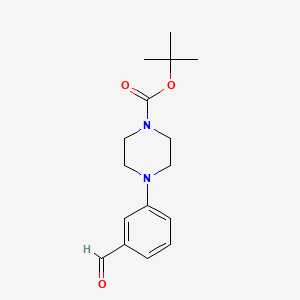![molecular formula C12H13N3O3 B596063 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-97-1](/img/structure/B596063.png)
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, smell, taste, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the raw materials used, the reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .Scientific Research Applications
Cosmetic Preservatives as Therapeutic Agents
One study explored the utility of formaldehyde releasers (FARs), which are commonly used as preservatives in cosmetics and personal care products, for their potential in therapeutic tissue cross-linking (TXL) of cornea and sclera. This research indicates that certain preservatives might have broader applications beyond their conventional use, suggesting that compounds with specific functional groups (e.g., nitro groups) could be explored for medical applications such as TXL treatments (Babar et al., 2015).
Nitroimidazole in Medicinal Chemistry
Another relevant study systematically reviewed the researches and applications of nitroimidazole compounds in medicinal chemistry, including their use as antitumor, antibacterial, antifungal, antiparasitic, and antihypertensive drugs, as well as artificial diagnostics and pathological probes. This highlights the versatility of nitro-containing compounds in pharmaceutical development and their potential in creating new therapeutic agents (Li et al., 2018).
Bioactive Heterocycles in Drug Design
The role of five-membered heterocycles, such as furan and thiophene, in drug design is emphasized, underscoring their importance as structural units of bioactive molecules. This review discusses the impact of substituting aryl groups with heteroaryl ones, including nitrophenyl derivatives, on the medicinal properties of compounds, showcasing the significant potential for the development of new drugs (Ostrowski, 2022).
Mechanism of Action
Target of Action
The primary target of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondria-associated endoplasmic reticulum membrane (MAM). It is considered a promising drug target for pain management .
Mode of Action
This compound acts as a σ1R antagonist . It binds to the σ1R, inhibiting its activity. This antagonistic action on the σ1R has been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The compound’s interaction with the σ1R affects the opioidergic and nociceptive pathways . By antagonizing the σ1R, it enhances the effect of MOR agonists, leading to increased analgesia .
Result of Action
The antagonistic action of this compound on the σ1R significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that the compound could be used to improve the efficacy of opioid analgesics and prevent the development of opioid tolerance .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma-1 receptors, which are involved in modulating the effects of various neurotransmitters . The interaction with sigma-1 receptors suggests that this compound may influence cellular signaling pathways and neurotransmission.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma-1 receptors can lead to changes in calcium signaling and neurotransmitter release, impacting various cellular activities . Additionally, this compound may affect the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound acts as a sigma-1 receptor antagonist, inhibiting the receptor’s activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in enzyme activity, neurotransmitter release, and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functionLong-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter release and improve pain management without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in metabolic processes have been reported. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its binding affinity to various cellular components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors and other biomolecules . This localization is essential for its role in modulating cellular signaling and metabolic processes.
Properties
IUPAC Name |
6-(3-nitrophenyl)-5,8-diazaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11-10(13-12(14-11)5-2-6-12)8-3-1-4-9(7-8)15(17)18/h1,3-4,7,10,13H,2,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXISYQMKVPPPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226656 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-97-1 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)



![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)

